1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine
CAS No.: 1704614-60-7
Cat. No.: VC11819477
Molecular Formula: C19H22ClNO5S2
Molecular Weight: 444.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704614-60-7 |
|---|---|
| Molecular Formula | C19H22ClNO5S2 |
| Molecular Weight | 444.0 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C19H22ClNO5S2/c1-26-17-5-7-18(8-6-17)28(24,25)19-9-11-21(12-10-19)27(22,23)14-15-3-2-4-16(20)13-15/h2-8,13,19H,9-12,14H2,1H3 |
| Standard InChI Key | WNCHSXQCOXGZNW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a piperidine ring substituted at the 1- and 4-positions with two sulfonyl-linked aromatic groups:
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Position 1: A (3-chlorophenyl)methanesulfonyl group, where a chlorinated benzene ring is connected via a methylene bridge to the sulfonyl moiety.
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Position 4: A 4-methoxybenzenesulfonyl group, featuring a methoxy-substituted benzene ring directly attached to the sulfonyl group.
This arrangement creates a sterically demanding molecule with polar sulfonyl groups and hydrophobic aromatic regions, influencing its solubility and intermolecular interactions.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClNO₅S₂ |
| Molecular Weight | 444.0 g/mol |
| logP (Predicted) | 3.3 – 4.1 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
| Polar Surface Area | 95.6 Ų |
The compound’s logP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The absence of hydrogen bond donors and high polar surface area may limit blood-brain barrier penetration, making it more suitable for peripheral targets .
Synthesis and Optimization
General Synthetic Strategy
The synthesis involves sequential sulfonylation reactions on a piperidine scaffold:
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Piperidine Functionalization: Initial introduction of the 3-chlorophenylmethanesulfonyl group via nucleophilic substitution using 3-chlorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine).
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Secondary Sulfonylation: Subsequent reaction with 4-methoxybenzenesulfonyl chloride at the 4-position of the piperidine ring, requiring precise temperature control (0–5°C) to prevent di-sulfonylation byproducts .
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance reaction efficiency and purity. Key challenges include:
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Managing exothermic reactions during sulfonyl chloride additions.
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Purifying the final product using gradient elution chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) .
Biological Activity and Mechanism
Enzyme Inhibition Profile
The compound exhibits potent inhibition of MMPs, particularly MMP-13 (collagenase-3), with IC₅₀ values in the low nanomolar range . The dual sulfonyl groups coordinate with the zinc ion in the MMP active site, while aromatic moieties occupy hydrophobic subpockets, as demonstrated in molecular docking studies .
Therapeutic Implications
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Osteoarthritis: MMP-13 overexpression contributes to cartilage degradation; inhibition may slow disease progression .
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Cancer Metastasis: Reduces MMP-mediated extracellular matrix remodeling, impeding tumor cell invasion .
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Neuroinflammation: Preliminary data suggest activity in demyelination models, relevant to multiple sclerosis .
Comparative Analysis with Structural Analogues
| Compound | Key Structural Differences | MMP-13 IC₅₀ |
|---|---|---|
| Target Compound | Dual sulfonyl groups | 2.3 nM |
| Marimastat | Hydroxamate zinc binder | 1.8 nM |
| Cipemastat | Carboxylic acid zinc ligand | 5.6 nM |
The target compound’s sulfonyl groups provide stronger zinc coordination compared to carboxylate-based inhibitors, enhancing potency but potentially reducing oral bioavailability .
Future Research Directions
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Prodrug Development: Masking sulfonyl groups as esters could improve oral absorption.
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Targeted Delivery: Nanoparticle formulations may enhance synovial fluid concentrations for osteoarthritis applications.
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Polypharmacology: Investigating off-target effects on related metalloproteases (e.g., ADAMs, TACE).
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